![molecular formula C9H12F3N3O5 B13809128 Glycine, N-[N-[N-(trifluoroacetyl)glycyl]glycyl]-, methyl ester CAS No. 651-18-3](/img/structure/B13809128.png)
Glycine, N-[N-[N-(trifluoroacetyl)glycyl]glycyl]-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-[N-[N-(trifluoroacetyl)glycyl]glycyl]-, methyl ester: is a synthetic compound with the molecular formula C9H12F3N3O5 and a molecular weight of 299.2039 . This compound is a derivative of glycine, a simple amino acid, and is characterized by the presence of trifluoroacetyl and glycyl groups.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-[N-[N-(trifluoroacetyl)glycyl]glycyl]-, methyl ester typically involves the following steps:
Trifluoroacetylation: Glycine is first reacted with trifluoroacetic anhydride to introduce the trifluoroacetyl group.
Glycylation: The trifluoroacetylated glycine is then reacted with glycine to form the glycyl derivative.
Esterification: Finally, the glycyl derivative is esterified with methanol to form the methyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include trifluoroacetic anhydride, glycine, and methanol.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the oxidation of the methyl ester group.
Reduction: Reduction reactions can target the trifluoroacetyl group, converting it to a less oxidized state.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include alcohols and amines.
Substitution: Products vary depending on the substituent introduced.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Serves as a model compound for studying reaction mechanisms.
Biology:
- Investigated for its potential role in biochemical pathways.
- Used in studies involving protein and peptide synthesis.
Medicine:
- Explored for its potential therapeutic applications.
- Studied for its effects on various biological targets.
Industry:
- Used in the production of pharmaceuticals and agrochemicals.
- Employed in the synthesis of specialty chemicals.
作用機序
The mechanism of action of Glycine, N-[N-[N-(trifluoroacetyl)glycyl]glycyl]-, methyl ester involves its interaction with specific molecular targets. The trifluoroacetyl group can interact with enzymes and receptors, modulating their activity. The glycyl groups facilitate binding to proteins and peptides, influencing their function. The methyl ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
類似化合物との比較
Glycine, N-(trifluoroacetyl)-, methyl ester: Lacks the additional glycyl groups.
Glycine, N-[N-(trifluoroacetyl)glycyl]-, methyl ester: Contains only one glycyl group.
Uniqueness:
- The presence of multiple glycyl groups and the trifluoroacetyl group makes Glycine, N-[N-[N-(trifluoroacetyl)glycyl]glycyl]-, methyl ester unique.
- Its structure allows for diverse chemical reactions and interactions with biological targets, making it valuable in various scientific research applications.
特性
CAS番号 |
651-18-3 |
|---|---|
分子式 |
C9H12F3N3O5 |
分子量 |
299.20 g/mol |
IUPAC名 |
methyl 2-[[2-[[2-[(2,2,2-trifluoroacetyl)amino]acetyl]amino]acetyl]amino]acetate |
InChI |
InChI=1S/C9H12F3N3O5/c1-20-7(18)4-14-5(16)2-13-6(17)3-15-8(19)9(10,11)12/h2-4H2,1H3,(H,13,17)(H,14,16)(H,15,19) |
InChIキー |
JRPDARCFVAMKNG-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CNC(=O)CNC(=O)CNC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


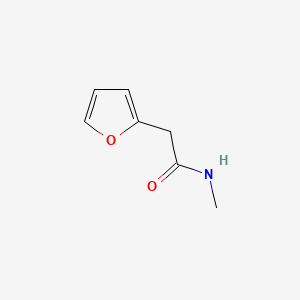
![2-[[2-[Cyclohexyl(cyclopropanecarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13809067.png)
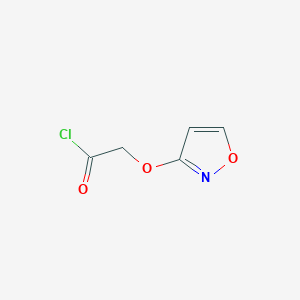
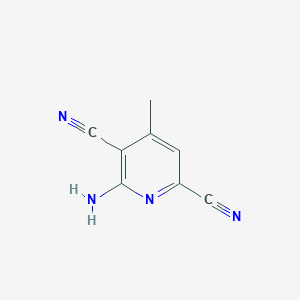
![8-Methyl-6-(4-methylphenyl)-2,3-dihydroimidazo[1,2-b]pyridazine](/img/structure/B13809096.png)
methanone](/img/structure/B13809100.png)
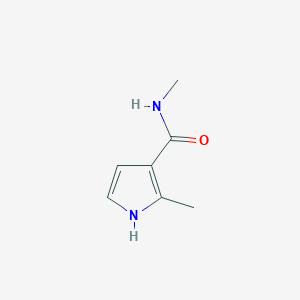


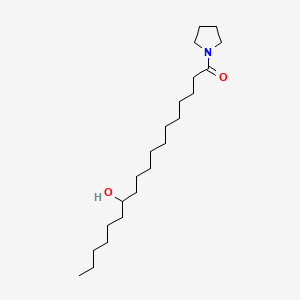
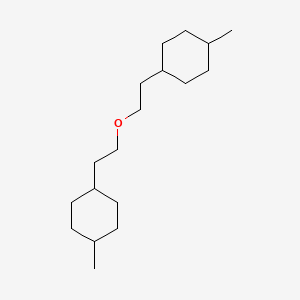
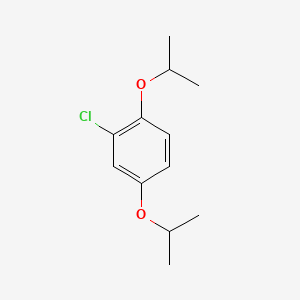
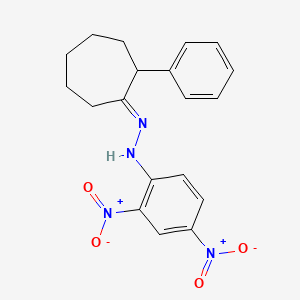
![Bis[1-(methylphenyl)ethyl]phenol](/img/structure/B13809145.png)
